molecular formula C7H7BrOS B2810252 3-Bromo-4,5-dimethylthiophene-2-carbaldehyde CAS No. 1428535-71-0

3-Bromo-4,5-dimethylthiophene-2-carbaldehyde

Cat. No.: B2810252
CAS No.: 1428535-71-0
M. Wt: 219.1
InChI Key: HHIAIGKFRKGQBT-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in scientific research and is known for its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-Bromo-4,5-dimethylthiophene-2-carbaldehyde typically involves the bromination of 4,5-dimethylthiophene followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as Vilsmeier-Haack reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-4,5-dimethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4,5-dimethylthiophene-2-carbaldehyde is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethylthiophene-2-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

3-Bromo-4,5-dimethylthiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:

    2-Bromo-4,5-dimethylthiophene: Similar structure but lacks the aldehyde group.

    4,5-Dimethylthiophene-2-carbaldehyde: Similar structure but lacks the bromine atom.

    3-Bromo-2-methylthiophene: Different substitution pattern on the thiophene ring.

Properties

IUPAC Name

3-bromo-4,5-dimethylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-4-5(2)10-6(3-9)7(4)8/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIAIGKFRKGQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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